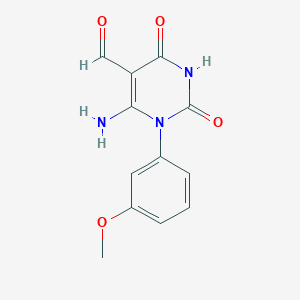

2-Amino-3-bromo-5-nitro-4-picoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

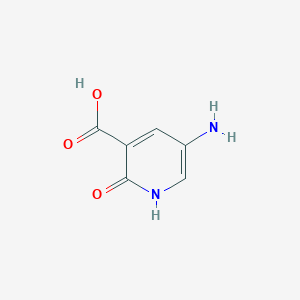

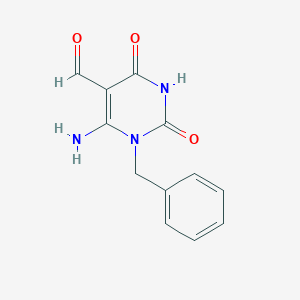

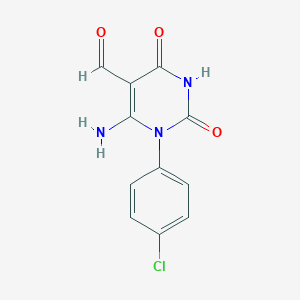

“2-Amino-3-bromo-5-nitro-4-picoline” is a chemical compound with the molecular formula C6H6BrN3O2 . It’s a precursor for a drug candidate in development .

Synthesis Analysis

The synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” involves the exploitation of the 2-nitramino functionality in 2-nitramino-4-picoline. This functionality serves not only as a protecting group but also as a directional handle to afford an efficient, atom-economic, and regioselective synthesis .Molecular Structure Analysis

The molecular structure of “2-Amino-3-bromo-5-nitro-4-picoline” is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” are complex and involve several steps. The process is characterized by regioselective pyridine synthesis via a 2-Nitramino-picoline intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-bromo-5-nitro-4-picoline” include a predicted boiling point of 306.9±37.0 °C and a predicted density of 1.593±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Bromination

The study on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines contributes to understanding the mechanisms and regioselectivity of bromination in picolines. This research extends to unsymmetrical lutidines using N-bromosuccinimide, showing that nitrogen in the ring deactivates inductively, affecting bromination regioselectivity. This insight is vital for chemical synthesis involving brominated picoline derivatives, highlighting the influence of nitrogen's position on bromination outcomes Rajesh Thapa, Jordan D. Brown, T. Balestri, R. Taylor, 2014.

Oxazoline-Containing Ligands in Asymmetric Catalysis

Compounds with a chiral oxazoline ring, derived from chiral amino alcohols like 2-Amino-3-bromo-5-nitro-4-picoline, are essential in asymmetric catalysis. Their versatility and success in metal-catalyzed transformations underline the chemical's significance in synthesizing enantioselective compounds, crucial for pharmaceuticals and agrochemicals production. This research demonstrates the broad applicability and success of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis G. Hargaden, P. Guiry, 2009.

Degradation and Stability of Nitisinone

A study on the degradation processes of nitisinone, which shares structural similarities with 2-Amino-3-bromo-5-nitro-4-picoline, reveals insights into its stability under various conditions. This research is crucial for understanding the stability and degradation pathways of similar compounds, contributing to better pharmaceutical formulations and environmental impact assessments H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019.

Asymmetric Synthesis of α-Amino Acids

Investigations into asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids showcase the significance of 2-Amino-3-bromo-5-nitro-4-picoline in medicinal chemistry. This synthesis route is crucial for developing novel, enantioselective α-amino acids, expanding the toolkit for drug development and synthesis of biologically active compounds J. L. Aceña, A. Sorochinsky, V. Soloshonok, 2014.

Analytical Methods for Antioxidant Activity

The development of analytical methods to determine antioxidant activity highlights the importance of compounds like 2-Amino-3-bromo-5-nitro-4-picoline in assessing the antioxidant capacity of various substances. This research is integral for food engineering, medicine, and pharmacy, contributing to the quality assessment and health benefits of food and pharmaceutical products I. Munteanu, C. Apetrei, 2021.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNKACVCVSAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370303 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-nitro-4-picoline | |

CAS RN |

929976-32-9 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)